Product packaging for 2-Chlorodecanoyl chloride(Cat. No.:CAS No. 68921-80-2)

2-Chlorodecanoyl chloride

Cat. No.: B1664063
CAS No.: 68921-80-2
M. Wt: 225.15 g/mol
InChI Key: CWXQUGMWCNUPTL-SECBINFHSA-N
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Description

2-Chlorodecanoyl chloride (theoretical molecular formula: C₁₀H₁₈Cl₂O) is a chlorinated acyl chloride featuring a ten-carbon alkyl chain with a chlorine substituent at the second position and a reactive acyl chloride (–COCl) group at the terminal carbon. Chlorinated acyl chlorides are highly reactive intermediates used in organic synthesis, particularly in Friedel-Crafts acylations, nucleophilic substitutions, and pharmaceutical manufacturing. The chlorine substituent and chain length influence reactivity, solubility, and industrial applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18Cl2O B1664063 2-Chlorodecanoyl chloride CAS No. 68921-80-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68921-80-2

Molecular Formula

C10H18Cl2O

Molecular Weight

225.15 g/mol

IUPAC Name

2-chlorodecanoyl chloride

InChI

InChI=1S/C10H18Cl2O/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8H2,1H3

InChI Key

CWXQUGMWCNUPTL-SECBINFHSA-N

SMILES

CCCCCCCCC(C(=O)Cl)Cl

Canonical SMILES

CCCCCCCCC(C(=O)Cl)Cl

Appearance

Solid powder

Other CAS No.

68921-80-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decanoyl chloride, 2-chloro-;  2-Chlorodecanoyl chloride.

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Structural Features Key Applications
2-Chlorodecanoyl chloride C₁₀H₁₈Cl₂O ~217.1 (calculated) Long-chain (C10), Cl at C2, –COCl group Surfactants, polymer intermediates
Chloroacetyl chloride C₂H₂Cl₂O 112.94 Short-chain (C2), Cl at C2, –COCl group Agrochemicals, peptide synthesis
2-Chloropropionyl chloride C₃H₄Cl₂O 126.97 Medium-chain (C3), Cl at C2, –COCl group Pharmaceuticals, dye intermediates
2-Methylpropanoyl chloride C₄H₇ClO 106.55 Branched (iso-butyl), –COCl group Fragrances, specialty chemicals

Key Observations :

  • Chain Length: Longer chains (e.g., C10 in this compound) increase molecular weight and hydrophobicity, reducing solubility in polar solvents but enhancing stability in nonpolar media.
  • Branching: Branched compounds like 2-methylpropanoyl chloride exhibit lower boiling points and altered reactivity due to reduced molecular packing .

Physical Properties and Reactivity

  • Boiling Points: Chloroacetyl chloride: 105–107°C . 2-Chloropropionyl chloride: ~140°C (estimated based on homologs). this compound: Expected >200°C due to increased van der Waals forces.
  • Reactivity: All chlorinated acyl chlorides undergo hydrolysis to carboxylic acids and react with amines to form amides. However, longer chains (C10) may exhibit slower reaction kinetics due to steric effects . Branched analogs (e.g., 2-methylpropanoyl chloride) show reduced reactivity in SN₂ mechanisms compared to linear counterparts .

Research Findings and Challenges

  • Synthetic Challenges: Longer-chain chlorinated acyl chlorides like this compound require stringent anhydrous conditions to prevent hydrolysis, complicating large-scale production.
  • Toxicity and Handling : Chlorinated acyl chlorides are corrosive and lachrymatory. Longer chains may persist in the environment, necessitating specialized disposal protocols .
  • Innovative Uses: Recent studies explore this compound in lipid-based drug delivery systems, capitalizing on its amphiphilic properties .

Preparation Methods

α-Chlorination of Decanoic Acid

The HVZ reaction employs chlorine gas ($$Cl2$$) and a catalytic amount of phosphorus ($$P$$) or phosphorus trichloride ($$PCl3$$) to facilitate substitution at the α-carbon. The mechanism involves enolization of the carboxylic acid, followed by electrophilic attack by chlorine. For decanoic acid, optimal conditions include:

  • Temperature : 50–150°C (mild exotherm controlled via cooling)
  • Catalyst : Phosphorus pentachloride ($$PCl_5$$) at 0.05–0.2 molar ratio relative to substrate
  • Reaction Time : 5–15 hours

Under these conditions, the conversion efficiency of decanoic acid to 2-chlorodecanoic acid ranges from 85% to 95%, with by-products such as 3-chlorodecanoic acid minimized through precise stoichiometry.

Conversion to Acyl Chloride

The chlorinated acid is subsequently treated with thionyl chloride ($$SOCl2$$) or phosphorus pentachloride ($$PCl5$$) to yield 2-chlorodecanoyl chloride. Key parameters include:

  • Solvent : Toluene or dichloromethane (anhydrous conditions)
  • Temperature : Reflux (80–110°C for $$SOCl_2$$)
  • Yield : 90–93% after distillation

This method is scalable and widely adopted in industrial settings due to its reliability and high purity outputs.

Direct Chlorination of Decanoyl Chloride

Direct chlorination of decanoyl chloride offers a single-step route, bypassing the need for intermediate acid handling. This method mirrors the synthesis of 2-chlorobenzoyl chloride described in patent US4388251A.

Reaction Mechanism and Conditions

Decanoyl chloride reacts with chlorine gas in the presence of $$PCl5$$ as a catalyst:
$$
\text{CH}
3(CH2)7COCl + Cl2 \xrightarrow{PCl5} \text{CH}3(CH2)_6CH(Cl)COCl + HCl
$$
Critical parameters include:

  • Temperature : 140–170°C (prevents side reactions at lower temps)
  • Catalyst Loading : 0.1–0.15 molar ratio of $$PCl_5$$ to substrate
  • Chlorine Flow Rate : Sparging for 6–8 hours ensures complete conversion

Performance Data

  • Conversion : 96.5% (gas chromatography)
  • Distillation Yield : 93% purity at 135–140°C (16 mmHg)
  • By-Products : <5% 3-chlorodecanoyl chloride and unreacted decanoyl chloride

This method is favored for its simplicity but requires rigorous temperature control to avoid over-chlorination.

Electrochemical Chlorination

Electrochemical methods, though less conventional, provide an alternative pathway. A study on linalool detection revealed that chloride ions ($$Cl^-$$) generated during cyclic voltammetry (CV) react with alcohols to form acyl chlorides.

Adapting the Process for Decanoic Acid Derivatives

In an electrochemical cell, decanoic acid or its ester undergoes chlorination at the α-position via electrogenerated $$Cl2$$:
$$
\text{CH}
3(CH2)8COOH + Cl2 \rightarrow \text{CH}3(CH2)7CH(Cl)COOH + HCl
$$
Subsequent treatment with $$SOCl_2$$ yields the acyl chloride.

Key Findings

  • Electrode : Preanodized screen-printed carbon electrode (SPCE)
  • Voltage : 1 V (vs. Ag/AgCl reference)
  • Challenges :
    • Polarization at high concentrations reduces stability
    • Positional selectivity (10-chloro vs. 2-chloro isomers observed)

While promising for lab-scale synthesis, this method currently lacks industrial viability due to yield inconsistencies and specialized equipment requirements.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Temperature Yield Purity Scalability
HVZ + Acyl Chloride Decanoic acid $$Cl2$$, $$PCl5$$ 50–170°C 90–93% 98.5% Industrial
Direct Chlorination Decanoyl chloride $$Cl2$$, $$PCl5$$ 140–170°C 93% 96.5% Pilot plant
Electrochemical Decanoic acid $$Cl_2$$ (electro.) Ambient 70–80% 85–90% Lab-scale

Q & A

Q. What are the recommended analytical techniques for characterizing 2-Chlorodecanoyl chloride, and how should they be prioritized?

  • Methodological Answer : Prioritize a combination of spectroscopic and chromatographic methods:
  • Nuclear Magnetic Resonance (NMR) : To confirm the molecular structure, including the position of the chlorine substituent. Proton (¹H) and carbon-13 (¹³C) NMR are essential for identifying branching and functional groups .
  • Infrared Spectroscopy (IR) : To detect characteristic acyl chloride (C=O stretch ~1800 cm⁻¹) and C-Cl bonds .
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
  • Elemental Analysis : To validate purity and stoichiometric composition .
  • Melting Point/Range : Compare with literature values (e.g., similar compounds like 2-Chloroethylamine hydrochloride melt at 140–150°C ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use fume hoods to minimize inhalation risks .
  • Ventilation : Ensure negative-pressure systems are functional, as acyl chlorides release toxic fumes (e.g., HCl) upon hydrolysis .
  • Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents. Avoid water to prevent exothermic reactions .
  • Storage : Keep in airtight, corrosion-resistant containers under inert gas (e.g., nitrogen) to prevent moisture ingress .

Q. How can researchers design a scalable synthesis route for this compound?

  • Methodological Answer :
  • Starting Materials : Begin with decanoic acid and use thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. Optimize molar ratios (e.g., 1:2 acid-to-SOCl₂) to maximize yield .
  • Reaction Conditions : Monitor temperature (typically 60–80°C for acyl chlorides) and reaction time (4–6 hours) to avoid side products like anhydrides .
  • Purification : Employ fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product from unreacted reagents .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer :
  • Systematic Review Framework : Apply PRISMA guidelines to identify, screen, and evaluate literature. Assess study quality using criteria like reagent purity, instrumentation calibration, and environmental controls .
  • Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., inert atmosphere vs. ambient humidity) to isolate variables affecting decomposition .
  • Advanced Characterization : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to quantify decomposition kinetics and identify degradation byproducts .

Q. What strategies optimize reaction yields when using this compound in multi-step organic syntheses?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (e.g., dichloromethane vs. THF), stoichiometry, and catalyst presence (e.g., DMAP for acylation reactions) .
  • In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
  • Workflow Integration : Purify intermediates (e.g., via column chromatography) before proceeding to subsequent steps to minimize side reactions .

Q. How can computational modeling predict the reactivity of this compound in novel chemical environments?

  • Methodological Answer :
  • Quantum Mechanical Calculations : Use density functional theory (DFT) to model electron density distributions, identifying electrophilic centers (e.g., carbonyl carbon) prone to nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Predict solvation effects and steric hindrance in solvents like toluene or acetonitrile .
  • Database Cross-Referencing : Validate models against existing data for structurally similar compounds (e.g., chloroacetyl chloride or 2-ethylhexanoyl chloride ).

Data Contradiction Analysis Framework

For conflicting results (e.g., varying reaction yields or stability reports):

Source Evaluation : Check if discrepancies arise from differences in reagent purity (e.g., BASF technical data specifies ≥95% purity thresholds ) or instrumentation sensitivity.

Contextual Factors : Compare experimental conditions (e.g., ambient humidity in one study vs. anhydrous setups in another ).

Statistical Significance : Apply meta-analysis tools from the Cochrane Handbook to aggregate data and assess heterogeneity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorodecanoyl chloride
Reactant of Route 2
2-Chlorodecanoyl chloride

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